molecular formula C10H20Br2 B585273 1,10-Dibromodecane-D20 CAS No. 150017-88-2

1,10-Dibromodecane-D20

Cat. No.: B585273
CAS No.: 150017-88-2
M. Wt: 320.2
InChI Key: GTQHJCOHNAFHRE-KHKAULECSA-N
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Description

1,10-Dibromodecane-D20 is a deuterium-labeled version of 1,10-Dibromodecane. It is a compound with the molecular formula C10D20Br2, where deuterium atoms replace the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium .

Preparation Methods

1,10-Dibromodecane-D20 is synthesized through the bromination of decane-d20. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same bromination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,10-Dibromodecane-D20 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .

    Elimination Reactions: It can also undergo elimination reactions to form alkenes. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields decane-d20-diol, while elimination with potassium tert-butoxide yields decene-d20 .

Biological Activity

1,10-Dibromodecane-D20 is a synthetic compound derived from 1,10-dibromodecane, where all hydrogen atoms in the decane chain are replaced by deuterium (²H). This isotopic labeling enhances its utility in various scientific applications, particularly in studying biological membranes and molecular dynamics through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.

Structural Characteristics

  • Chemical Formula : C₁₀H₁₈Br₂D₂₀
  • Molecular Weight : 315.00 g/mol
  • Structure : A linear decane chain with bromine atoms at the terminal positions (C1 and C10).

Biological Applications

This compound serves primarily as a probe molecule in biological research. Its unique isotopic properties allow for detailed studies of biological membranes and molecular interactions.

1. Membrane Studies

  • Functionality : The incorporation of this compound into lipid bilayers enables researchers to investigate the dynamics of membrane lipids and their interactions with proteins and other biomolecules.
  • Techniques Used :
    • NMR Spectroscopy : Provides insights into the structural dynamics of membrane components.
    • Neutron Scattering : Facilitates the examination of molecular arrangements within membranes.

2. NMR Spectroscopy

  • The deuterium substitution alters NMR signals, allowing for the differentiation between protons in complex biological systems. This property is crucial for studying:
    • Lipid dynamics
    • Protein interactions
    • Membrane fluidity

Case Study 1: Membrane Dynamics

A study utilized this compound to explore lipid bilayer dynamics. The findings indicated that deuterated lipids exhibited distinct mobility patterns compared to their hydrogenated counterparts, providing deeper insights into membrane fluidity and protein-lipid interactions .

Case Study 2: Neutron Scattering Experiments

In neutron scattering experiments, the high neutron scattering cross-section of deuterium was leveraged to highlight specific molecular regions within complex biological systems. This approach allowed researchers to map out structural changes in lipid membranes upon interaction with various proteins .

Research Findings Summary Table

Study FocusMethodologyKey Findings
Membrane DynamicsNMR SpectroscopyDeuterated lipids showed altered mobility patterns
Protein-Lipid InteractionsNeutron ScatteringStructural changes in membranes were mapped effectively
Molecular DynamicsSolid-State NMRInsights into conformational order of bromoalkanes

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 1,10-Dibromodecane-D20 for use as an internal standard in mass spectrometry?

  • Methodological Answer : Synthesis typically involves deuteration of 1,10-Dibromodecane via catalytic exchange or custom organic synthesis. Ensure deuterium enrichment (≥98 atom% D) is verified using quantitative 2H^2H-NMR or high-resolution mass spectrometry (HRMS). Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) minimizes non-deuterated contaminants. Critical parameters include reaction temperature (20–40°C for H/D exchange) and catalyst selection (e.g., Pd/C or PtO2_2) to optimize yield and isotopic purity .

Q. What analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies residual proton signals (target: <2% non-deuterated impurities).
  • Mass Spectrometry (MS) : HRMS confirms molecular ion peaks (e.g., m/z 320.19 for C10_{10}D20_{20}Br2_2) and isotopic distribution patterns.
  • Elemental Analysis : Quantifies bromine content (theoretical: ~49.8% Br) to validate stoichiometry.
    Cross-validate results with independent methods to address instrumental biases .

Q. How does deuteration influence the physical properties of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuteration increases molecular mass (320.19 g/mol vs. 308.07 g/mol for C10_{10}H20_{20}Br2_2), slightly altering boiling point (ΔT ≈ +0.5–1.0°C) and solubility (lower in polar solvents due to reduced polarity). Kinetic isotope effects (KIEs) may slow reaction rates in cross-coupling studies. Use differential scanning calorimetry (DSC) to compare melting points and thermogravimetric analysis (TGA) for thermal stability .

Advanced Research Questions

Q. How can researchers account for isotopic effects when using this compound in kinetic studies?

  • Methodological Answer :

  • Primary KIEs : Monitor reaction rates under identical conditions for deuterated vs. non-deuterated substrates. For example, in Suzuki-Miyaura couplings, compare turnover frequencies (TOFs) using 1H^1H/2H^2H-NMR to track intermediates.
  • Secondary KIEs : Use computational modeling (DFT) to predict deuterium’s impact on transition states.
  • Controls : Include non-deuterated controls and adjust catalyst loadings to isolate isotopic effects .

Q. What strategies resolve spectral overlaps in NMR analysis caused by deuterium substitution in this compound?

  • Methodological Answer :

  • 2D NMR : Employ 1H^1H-13C^13C HSQC to distinguish residual proton signals from solvent or impurities.
  • Decoupling Techniques : Apply broadband 2H^2H-decoupling to suppress splitting in 1H^1H-NMR.
  • Dynamic NMR : Use variable-temperature experiments to separate overlapping peaks caused by slow conformational exchange .

Q. How can researchers design experiments to isolate the mechanistic role of deuterium in catalytic processes involving this compound?

  • Methodological Answer :

  • Isotope Labeling : Pair deuterated substrates with 13C^13C-labeled catalysts (e.g., Pd13C^13C) to track bond formation via in-situ NMR.
  • Kinetic Profiling : Conduct time-resolved MS or stopped-flow IR to capture deuterium-dependent intermediates.
  • Computational Validation : Compare experimental KIEs with simulated outcomes from transition-state theory .

Q. What methodological approaches ensure reproducibility in cross-coupling reactions using this compound?

  • Methodological Answer :

  • Standardized Protocols : Pre-dry solvents (e.g., THF over Na/benzophenone) and substrates (vacuum desiccation).
  • Catalyst Screening : Test Pd(PPh3_3)4_4, Ni(dppf)Cl2_2, or ligand-free systems for optimal coupling efficiency.
  • In-Situ Monitoring : Use GC-MS or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported isotopic effects for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions (temperature, solvent polarity) and catalyst systems from conflicting studies.
  • Error Sources : Quantify batch-to-batch variability in deuterium content (via HRMS) and residual moisture (via Karl Fischer titration).
  • Replication : Reproduce experiments with standardized reagents and statistically robust sample sizes (n ≥ 3) .

Q. Tables

Table 1. Comparison of Key Analytical Parameters for this compound

ParameterNon-Deuterated (C10_{10}H20_{20}Br2_2)Deuterated (C10_{10}D20_{20}Br2_2)
Molecular Weight (g/mol)308.07320.19
1H^1H-NMR Shift (ppm)1.25–1.55 (m, CH2_2)Residual H: 1.25–1.55 (≤2% intensity)
Boiling Point (°C)~200 (lit.)~201–202 (observed)

Properties

IUPAC Name

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQHJCOHNAFHRE-KHKAULECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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